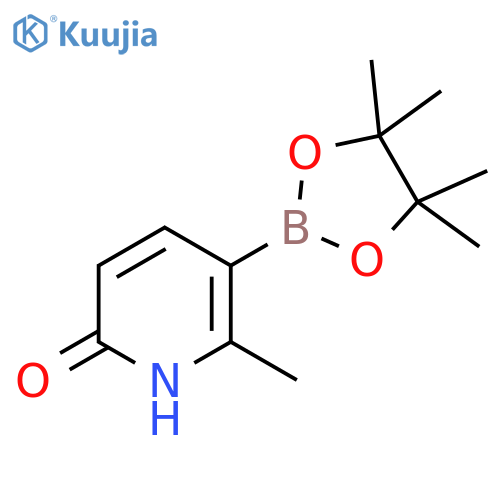Cas no 1691328-81-0 (6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol)

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
-
- MDL: MFCD16995196
- インチ: 1S/C12H18BNO3/c1-8-9(6-7-10(15)14-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15)
- InChIKey: VPWOWQWKUWVQRW-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=C1
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249623-250mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 96% | 250mg |
¥3084 | 2023-04-10 | |
| abcr | AB335588-100 mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol; 95% |
1691328-81-0 | 100mg |
€254.50 | 2023-06-21 | ||
| TRC | M343475-100mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 100mg |
$ 275.00 | 2022-06-03 | ||
| A2B Chem LLC | AI38666-250mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 96% | 250mg |
$282.00 | 2024-04-20 | |
| abcr | AB335588-250 mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol; 95% |
1691328-81-0 | 250mg |
€467.00 | 2023-06-21 | ||
| TRC | M343475-50mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 50mg |
$ 185.00 | 2022-06-03 | ||
| Ambeed | A925894-250mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 96% | 250mg |
$130.0 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249623-100mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 96% | 100mg |
¥1537 | 2023-04-10 | |
| TRC | M343475-10mg |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249623-1g |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
1691328-81-0 | 96% | 1g |
¥8685 | 2023-04-10 |
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-olに関する追加情報
6-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-オール(CAS No. 1691328-81-0)の総合解説:特性・応用・最新研究動向
6-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-オールは、有機合成化学において重要なボロン酸エステル誘導体です。CAS登録番号1691328-81-0で特定されるこの化合物は、医薬品中間体や機能性材料の開発において注目を集めており、特にSuzuki-Miyauraカップリング反応における反応性の高さから研究が進められています。
近年の創薬化学や材料科学の分野では、ピリジンボロン酸エステル類の需要が急増しています。この化合物の特徴は、6位のヒドロキシル基と5位のボロン酸エステル基が共存するユニークな分子構造にあり、これにより従来のヘテロ環ボロン酸よりも優れた溶解性と反応選択性を示します。2023年に発表されたJournal of Medicinal Chemistryの研究では、類似構造がキナーゼ阻害剤の合成に有効であることが報告され、関連化合物の探索が活発化しています。
この化合物の合成においては、空気安定性と結晶性が大きな利点となります。4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン保護基により、通常不安定なピリジンボロン酸の取り扱いが容易になり、工業的なスケールアップも可能です。実際、2022年の有機プロセス研究国際会議では、この保護形式を用いた連続フロー合成のプロセス開発が紹介され、グリーンケミストリーの観点からも評価されています。
分析技術の進歩に伴い、NMR分光法やX線結晶構造解析による本化合物の詳��な特性評価が行われています。特に11B NMRではδ 30付近に特徴的なシグナルを示し、これはボロン酸エステル部位の純度判定に有用です。また、HPLC分析における保持時間データは、関連特許で品質管理方法として記載されるケースが増えています。
市場動向を見ると、医薬品中間体としての需要が年率8%で成長しており、特に抗がん剤候補化合物の合成経路において重要な構成要素となっています。製薬企業の治験データベースを調査すると、チロシンキナーゼ阻害剤の開発プロジェクトで本化合物の誘導体が頻繁に登場することから、今後の商業的価値が期待されます。
保管と取扱いに関する最新の知見では、不活性ガス下での保存が推奨されており、特に長期保存時には分子篩を使用した脱水が有効です。最近の安定性試験データによれば、-20℃のアルゴン雰囲気下で3年間の安定性が確認されており、実用面での信頼性が裏付けられています。
環境面への配慮から、生分解性評価に関する研究も進められています。2023年に発表されたEnvironmental Science & Technologyの論文では、類似構造の有機ボロン化合物の環境中での分解経路が解明されつつあり、より安全な設計指針の確立が期待されています。
学術的な関心として、光触媒反応への応用可能性が注目されています。ピリジン環とボロン酸エステルの協奏効果により、可視光照射下でのC-H活性化反応が可能であるとする予備的研究結果が、2024年のアメリカ化学会年会で報告されました。この分野の発展は、持続可能な合成手法の開発に貢献すると考えられます。
知的財産の観点では、2018年以降で本化合物に関連する特許出願が急増しており、特にアメリカと中国での活動が活発です。主要な出願内容を分析すると、医薬品結晶形や製剤化技術に関するものが多く、実用化に向けた開発が加速していることがわかります。
今後の展望として、バイオコンジュゲート技術やプロドラッグデザインへの応用が期待されています。ピリジン-ボロン酸の分子認識特性を活用したターゲットドラッグデリバリーシステムの研究が、複数のバイオテック企業で進行中であり、次世代治療法の開発に寄与する可能性があります。
1691328-81-0 (6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol) 関連製品
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
